1-Trityl-3-methylpiperazine 1-Trityl-3-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 326594-27-8
VCID: VC21174645
InChI: InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3
SMILES: CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C24H26N2
Molecular Weight: 342.5 g/mol

1-Trityl-3-methylpiperazine

CAS No.: 326594-27-8

Cat. No.: VC21174645

Molecular Formula: C24H26N2

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

1-Trityl-3-methylpiperazine - 326594-27-8

Specification

CAS No. 326594-27-8
Molecular Formula C24H26N2
Molecular Weight 342.5 g/mol
IUPAC Name 3-methyl-1-tritylpiperazine
Standard InChI InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3
Standard InChI Key VYUQPZHRDKLOPX-UHFFFAOYSA-N
SMILES CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Nomenclature

1-Trityl-3-methylpiperazine is a organic compound belonging to the piperazine family. The compound is officially registered with CAS Number 313657-75-9 and is also known by several synonyms that reflect its chemical structure .

Nomenclature and Identifiers

Table 1: Chemical Identifiers of 1-Trityl-3-methylpiperazine

ParameterValue
CAS Number313657-75-9
Molecular FormulaC₂₄H₂₆N₂
MDL NumberMFCD03426411
IUPAC Name(3R)-3-methyl-1-tritylpiperazine

Synonyms and Alternative Names

The compound is known by several alternative names in scientific literature:

  • (3R)-3-methyl-1-tritylpiperazine

  • (R)-2-Methyl-4-(triphenylmethyl)piperazine

  • (R)-2-Methyl-4-tritylpiperazine

  • R-4TRMP

  • (R)-4-N-TRITYL-2-METHYL PIPERAZINE

Physical and Chemical Properties

1-Trityl-3-methylpiperazine possesses distinctive physical and chemical characteristics that determine its behavior in various chemical reactions and applications.

Physical Properties

Table 2: Physical Properties of 1-Trityl-3-methylpiperazine

PropertyValue
Physical StateSolid
Molecular Weight342.477 g/mol
Density1.074 g/cm³
Melting Point128-129°C
Boiling Point451.7°C at 760 mmHg
Flash Point145.3°C
Index of Refraction1.589
Optical Rotation-7.6° (c=1 in MeOH)

Structural Properties

The compound features a piperazine ring with a methyl group at the 3-position and a trityl (triphenylmethyl) group attached to one of the nitrogen atoms. This trityl group consists of three phenyl rings connected to a central carbon atom, creating a bulky protective group that shields the nitrogen atom.

Molecular Properties

Table 3: Molecular Properties of 1-Trityl-3-methylpiperazine

PropertyValue
Exact Mass342.21000
LogP4.53890
PSA (Polar Surface Area)15.27000

Stereochemistry

1-Trityl-3-methylpiperazine exhibits important stereochemical properties due to the presence of a chiral center at the 3-position where the methyl group is attached.

Stereoisomerism

The compound exists in the (R)-configuration as indicated by its name, (3R)-3-methyl-1-tritylpiperazine . This stereochemistry is significant for its biological activity and applications in pharmaceutical research.

Optical Properties

The compound displays optical activity with a specific rotation of -7.6° when measured at a concentration of 1 g/100 mL in methanol . This negative rotation value confirms its R-configuration and chiral nature.

Synthesis and Preparation

While the search results don't provide a specific synthetic route for 1-Trityl-3-methylpiperazine, related piperazine compounds' synthesis can offer some insights.

General Piperazine Synthesis

N-methyl piperazine derivatives can be synthesized through several methods including:

  • Condensation of protected amino acids followed by cyclization

  • Reduction of cyclic diones to produce N-methyl piperazines

The synthesis typically involves:

  • Protection of reactive groups

  • Cyclization to form the piperazine ring

  • Introduction of substituents at specific positions

  • Deprotection steps to yield the final product

Applications and Uses

Pharmaceutical Applications

1-Trityl-3-methylpiperazine has been referenced in patent literature, specifically in BIOVITRUM AB Patent: WO2004/829 A1, 2003 and WO 2004/000829 A1 . While the specific applications aren't detailed in the search results, piperazine derivatives generally serve as:

  • Intermediates in drug synthesis

  • Building blocks for pharmaceutical compounds

  • Core structures in various bioactive molecules

Classification and Regulatory Information

Table 4: Regulatory Classification Information

ParameterValue
HS Code2933599090
DescriptionCompounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure
VAT17.0%
Tax rebate rate13.0%
MFN tariff6.5%
General tariff20.0%

Related Compounds and Derivatives

While the trityl group in 1-Trityl-3-methylpiperazine serves as a protecting group, other compounds utilize similar structures for different applications.

Trityl-Based Compounds

Mesitylated trityl radicals represent an emerging platform for doublet emission . These compounds, while structurally different from 1-Trityl-3-methylpiperazine, demonstrate how trityl groups can be modified to achieve specific properties:

  • Mesityl substitution at para-positions of trityl radicals enhances photoluminescence quantum efficiency

  • Trityl-based structures show potential in organic electronic applications

Related Piperazine Derivatives

Other piperazine derivatives, such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine , share some structural similarities but have different applications and synthetic routes.

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